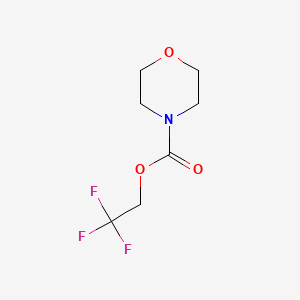

2,2,2-Trifluoroethyl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

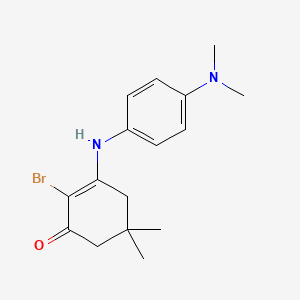

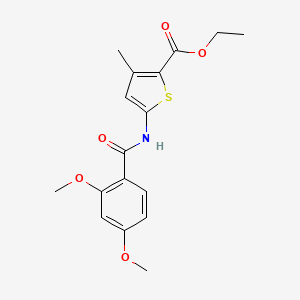

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a chemical compound with the molecular formula C7H10F3NO3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl morpholine-4-carboxylate is represented by the InChI code: 1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2 . The molecular weight of this compound is 213.16 .Physical And Chemical Properties Analysis

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a liquid at room temperature . It has a molecular weight of 213.16 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis of DNA-PK Inhibitors

2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives have been utilized in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial for DNA repair processes. An example is the development of an improved synthesis route for a key intermediate, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, used in producing the DNA-PK inhibitor 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441). This process showcases the compound's role in facilitating complex organic syntheses (Sonsoles Rodriguez Aristegui et al., 2006).

Organocatalysis

Morpholine derivatives, including those related to 2,2,2-Trifluoroethyl morpholine-4-carboxylate, have been employed as efficient catalysts in chemical transformations. For instance, morpholine trifluoroacetate was used as a catalyst in the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes, highlighting its versatility in catalyzing organic reactions (Shi-Kai Xiang et al., 2011).

Development of Biodegradable Materials

The derivatives of 2,2,2-Trifluoroethyl morpholine-4-carboxylate have found applications in the synthesis of biodegradable polyesteramides. These materials, with protected pendant functional groups, were obtained through ring-opening copolymerization, demonstrating the compound's utility in creating environmentally friendly polymers (P. J. I. Veld et al., 1992).

Electrochemical Synthesis

An electrochemical method for the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols was developed to provide access to CF3-containing morpholines. This technique underlines the importance of 2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives in synthesizing functionally rich morpholine derivatives under mild conditions (Aurélie Claraz et al., 2020).

Corrosion Inhibition

Research has also explored the use of morpholine and piperazine-based derivatives as corrosion inhibitors for mild steel in acidic environments. These studies showcase the potential of 2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives in industrial applications, offering protection against corrosion and extending the lifespan of metal structures (N. Nnaji et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSSSPRZNUGFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl morpholine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B2656101.png)

![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)

![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)

![4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2656115.png)

![tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate](/img/structure/B2656117.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2656118.png)

![N-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2656121.png)